molecular formula C37H68N2O11 B10785288 Motilides from erythromycins-1

Motilides from erythromycins-1

Cat. No.: B10785288
M. Wt: 716.9 g/mol
InChI Key: USIITAVLKHPUFC-UHFFFAOYSA-N
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Description

Motilides are a class of synthetic derivatives of the macrolide antibiotic erythromycin, engineered to retain prokinetic gastrointestinal (GI) activity while eliminating antibacterial effects. The term "motilide" originates from the fusion of "motilin" (a GI hormone regulating motility) and "macrolide" . Erythromycin's unexpected GI motor effects were discovered during clinical use, where it was observed to mimic motilin by agonizing the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Motilides are synthesized through chemical modifications of erythromycin A. The process involves the introduction of various functional groups at specific positions on the erythromycin A molecule. For example, the preparation of erythromycin analogs with functional groups at the 15-position has been achieved using chemobiosynthesis. This method involves feeding diketide thioester to genetically engineered strains of Streptomyces coelicolor and Saccharopolyspora erythraea .

Industrial Production Methods: Industrial production of motilides involves large-scale fermentation of high-producing strains of Saccharopolyspora erythraea. The fermentation process is followed by extraction and purification of the crude erythromycin, which is then chemically modified to produce motilides .

Chemical Reactions Analysis

Types of Reactions: Motilides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the erythromycin A scaffold to enhance its motilin-like activity.

Common Reagents and Conditions: Common reagents used in the synthesis of motilides include diketide thioesters, fluorine, chlorine, and azide groups. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .

Major Products: The major products formed from these reactions are erythromycin analogs with enhanced gastrointestinal motor stimulating activity and reduced antimicrobial properties. Examples include 15-fluoroerythromycin A and 15-azidoerythromycin A .

Scientific Research Applications

Key Findings:

  • Erythromycin and its derivatives can inhibit the binding of radiolabeled motilin to intestinal tissues, indicating their potential as competitive agonists at the motilin receptor .
  • Structural studies have elucidated how erythromycin engages with MTLR, providing insights into its unique binding modes compared to natural motilin .

Treatment of Gastroparesis

Gastroparesis is characterized by delayed gastric emptying, often leading to symptoms like nausea and bloating. Erythromycin has been used effectively as a prokinetic agent to stimulate gastric emptying.

  • Clinical Evidence:
    • A study demonstrated that erythromycin administration significantly increased antral contractions in both healthy individuals and diabetic patients suffering from gastroparesis .
    • The drug's effect was dose-dependent, with higher doses eliciting more pronounced contractions .

Management of Gastrointestinal Motility Disorders

Motilides are being explored for broader applications in various gastrointestinal motility disorders beyond gastroparesis.

  • Research Insights:
    • Erythromycin has shown efficacy in enhancing intestinal transit time in patients with chronic constipation and functional dyspepsia .
    • Its use has been associated with improved quality of life for patients suffering from severe gastrointestinal symptoms .

Comparative Effectiveness

The effectiveness of motilides compared to traditional treatments for gastrointestinal issues is an area of ongoing research. While erythromycin has established its role as a prokinetic agent, newer derivatives are being assessed for enhanced efficacy and reduced side effects.

Compound Mechanism Clinical Application Effectiveness
ErythromycinMTLR agonistGastroparesis, functional dyspepsiaProven efficacy
EM536 (non-antibacterial derivative)MTLR agonistPotential for broader applicationsHigh motilin-like activity
ABT-229MTLR agonistGastrointestinal motility disordersUnder investigation
GM-611MTLR agonistSimilar to erythromycinPromising results

Challenges and Considerations

Despite their therapeutic potential, the use of motilides is not without challenges:

  • Antibiotic Resistance: The antibacterial properties of erythromycin raise concerns about the development of resistant bacterial strains when used long-term solely for its prokinetic effects .
  • Side Effects: Patients may experience gastrointestinal disturbances as side effects due to off-target actions on MTLR .

Mechanism of Action

Motilides exert their effects by acting as agonists of the motilin receptor. They bind to the motilin receptor on the smooth muscle cells of the gastrointestinal tract, leading to the contraction and relaxation of these muscles. This process enhances gastrointestinal motility and promotes gastric emptying. The molecular targets involved in this mechanism include the motilin receptor and the associated signaling pathways .

Comparison with Similar Compounds

Key Characteristics:

  • Mechanism : Motilides bind to MTLR, inducing phase III migrating motor complexes (MMCs) in the stomach and duodenum, which accelerate gastric emptying .
  • Structural Basis : Erythromycin occupies a subpocket of MTLR, partially overlapping with motilin’s N-terminal pentapeptide binding site. This partial overlap explains its lower potency compared to motilin but retained efficacy in stimulating hunger and GI contractions .
  • Clinical Relevance : Motilides are investigated for treating gastroparesis, diabetic gastroparesis, and other dysmotility disorders. Derivatives like mitemcinal (GM-611) and acid-stable analogs (e.g., 9-deoxo-4"-deoxy-6,9-epoxyerythromycin) aim to overcome erythromycin’s limitations, such as rapid gastric degradation and antibiotic resistance .

Comparison with Similar Compounds

Natural Motilin

Parameter Motilin Motilides (e.g., Erythromycin Derivatives)
Source Endogenous hormone Synthetic derivatives of erythromycin
Potency (EC₅₀) Higher (native receptor affinity) Lower (e.g., erythromycin has ~10% of motilin’s potency)
Receptor Activation Full agonism Partial agonism due to incomplete binding overlap
Clinical Use Not directly used therapeutically Used for gastroparesis, diabetic gastroparesis
Stability Degraded in vivo Modified derivatives (e.g., acid-stable motilides) resist degradation

Key Findings :

  • Motilides offer practical alternatives with improved stability .

Peptide Motilin Analogs (e.g., KW-5139)

Parameter Peptide Analogs Motilides
Structure Peptide-based (e.g., [Leu¹³]-motilin) Macrolide-based (14-membered lactone ring)
Binding Mode Full N-terminal interaction with MTLR Partial overlap with motilin’s binding site
Potency Higher affinity (~5–10× motilin) Moderate (dependent on derivatization)
Desensitization Minimal receptor desensitization Significant desensitization after repeated doses
Bioavailability Poor oral absorption Improved in acid-stable derivatives

Key Findings :

  • Peptide analogs like KW-5139 show superior receptor affinity and reduced desensitization but face challenges in oral administration. Motilides balance bioavailability and efficacy, albeit with tolerance issues .

Non-Macrolide Small Molecules

Parameter Non-Macrolide Agonists Motilides
Structure Non-antibiotic scaffolds (e.g., benzimidazoles) Macrolide-derived
Mechanism Allosteric or orthosteric MTLR modulation Orthosteric binding to MTLR subpocket
Antibiotic Activity None None (in optimized motilides)
Safety Profile Lower risk of QT prolongation Risk of cardiac side effects (e.g., erythromycin)
Clinical Progress Early-phase trials Advanced trials (e.g., mitemcinal Phase III)

Key Findings :

  • Non-macrolide agonists avoid structural limitations of erythromycin (e.g., antibiotic resistance, cardiac toxicity) but lag in clinical development compared to motilides .

Erythromycin-Metal Complexes

Emerging studies highlight erythromycin-metal complexes (e.g., with Zn²⁺, Cu²⁺) as novel candidates. These complexes retain prokinetic activity while enhancing stability and solubility. However, their safety and receptor interactions remain under investigation .

Q & A

Basic Research Questions

Q. What structural modifications differentiate motilides derived from erythromycin-1 from other macrolide derivatives, and how do these impact receptor binding affinity?

  • Methodology: Use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to compare structural motifs (e.g., macrolide ring substitutions, side-chain configurations). Correlate findings with in vitro binding assays using radiolabeled motilin receptors to quantify affinity changes .

Q. What in vitro assays are most reliable for assessing the prokinetic activity of motilides, and what are their methodological limitations?

  • Methodology: Employ isolated tissue bath experiments (e.g., guinea pig ileum) to measure contractile responses. Validate results against receptor-transfected cell lines using calcium flux or cAMP assays. Note limitations such as tissue viability and species-specific receptor homology .

Q. Which biomarkers are most indicative of motilide efficacy in restoring gastrointestinal motility, and how are they quantitatively measured?

  • Methodology: Quantify plasma motilin levels via enzyme-linked immunosorbent assay (ELISA) pre- and post-administration. Pair with manometric recordings of gastrointestinal transit time in animal models to establish dose-response relationships .

Q. What are the critical steps in validating the selectivity of motilides for motilin receptors over related GPCRs?

  • Methodology: Perform radioligand displacement assays against a panel of GPCRs (e.g., ghrelin receptors). Use functional assays in cells expressing chimeric receptors to identify key binding domains .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding the dose-dependent efficacy of motilides in different gastrointestinal motility models?

  • Methodology: Conduct a systematic meta-analysis of preclinical studies, applying statistical tools (e.g., Cochran’s Q test) to assess heterogeneity. Evaluate variables like animal strain, dosing regimens, and motility measurement techniques .

Q. What computational approaches optimize the prediction of motilide derivatives' pharmacokinetic properties while maintaining receptor specificity?

  • Methodology: Develop quantitative structure-activity relationship (QSAR) models using molecular descriptors (e.g., logP, polar surface area). Validate predictions with in vivo pharmacokinetic studies and molecular dynamics simulations of receptor-ligand interactions .

Q. How should experimental designs account for species-specific variations in motilin receptor homology when extrapolating preclinical data to human physiology?

  • Methodology: Perform comparative genomic analysis of motilin receptor sequences across species. Use CRISPR-edited cell lines or humanized animal models to assess functional divergence in ligand binding and signaling pathways .

Q. What strategies mitigate off-target effects of motilides observed in high-throughput screening, without compromising therapeutic potency?

  • Methodology: Apply fragment-based drug design to refine pharmacophores. Combine SAR analysis with proteome-wide affinity profiling to identify and eliminate promiscuous binding motifs .

Q. Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., efficacy in rodents vs. primates), use comparative receptor mutagenesis to pinpoint critical amino acid residues influencing ligand specificity .
  • Experimental Replication : Follow guidelines from for detailed experimental protocols, including purity validation (HPLC, mass spectrometry) and reproducibility checks (positive/negative controls in assays).
  • Statistical Rigor : For dose-response studies, employ nonlinear regression models (e.g., Hill equation) and report confidence intervals to quantify uncertainty .

Properties

Molecular Formula

C37H68N2O11

Molecular Weight

716.9 g/mol

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-15-oxa-6-azabicyclo[10.2.1]pentadecan-7-one

InChI

InChI=1S/C37H68N2O11/c1-14-25-37(10,44)30(41)20(4)28-18(2)16-36(9,50-28)32(49-34-27(40)24(39(11)12)15-19(3)46-34)21(5)29(22(6)33(43)38-25)48-26-17-35(8,45-13)31(42)23(7)47-26/h18-32,34,40-42,44H,14-17H2,1-13H3,(H,38,43)

InChI Key

USIITAVLKHPUFC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C2C(CC(O2)(C(C(C(C(C(=O)N1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Origin of Product

United States

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